molecular formula C21H22N4O5S B2417574 N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide CAS No. 1448135-59-8

N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide

Cat. No.: B2417574
CAS No.: 1448135-59-8
M. Wt: 442.49
InChI Key: MSVUCHXRWSXBLI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazolo-pyridine core, a furan moiety, and a dimethoxybenzyl substituent. The molecular formula is C19H20N4O4C_{19}H_{20}N_{4}O_{4} with a molecular weight of 352.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O₄
Molecular Weight352.4 g/mol
StructureComplex (see figure)

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazolo[5,4-c]pyridine have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain structural analogs exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the benzyl group or furan ring can significantly influence potency and selectivity against specific biological targets. For example, the introduction of electron-withdrawing groups on the benzyl moiety has been associated with enhanced anticancer activity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis
AntimicrobialActivity against Gram-positive bacteria
BronchodilatorPotential for respiratory conditions

Case Studies

  • Anticancer Study : A study conducted on various thiazolo-pyridine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. This suggests significant potential for further development as an anticancer agent.
  • Antimicrobial Evaluation : In vitro testing revealed that modifications in the furan component enhanced the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in improving therapeutic outcomes.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(furan-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-28-16-4-3-13(9-17(16)29-2)10-22-21(27)25-7-5-15-18(11-25)31-20(23-15)24-19(26)14-6-8-30-12-14/h3-4,6,8-9,12H,5,7,10-11H2,1-2H3,(H,22,27)(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVUCHXRWSXBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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